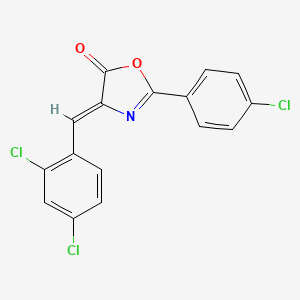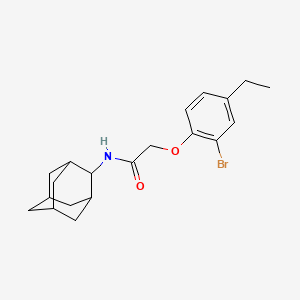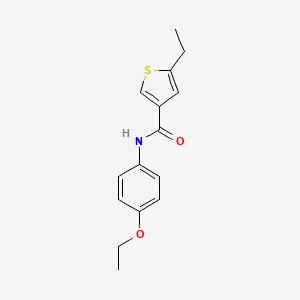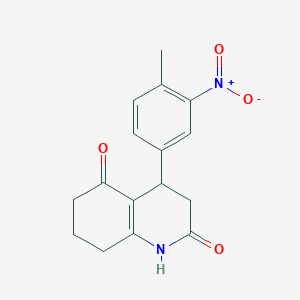![molecular formula C25H18Cl2N2O4 B4618864 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex acrylamide derivatives often involves condensation reactions under specific conditions. For example, acrylamides can be synthesized through the condensation of aldehydes and cyanoacetamide in the presence of a base in boiling ethanol, as seen in related compounds (Kariuki et al., 2022). Such methods could potentially be adapted for the synthesis of the compound , considering its acrylamide backbone and complex side chains.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be elucidated using techniques like NMR spectroscopy and single crystal X-ray diffraction, providing detailed insights into their 3D conformation and bond arrangements (Kariuki et al., 2022).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, such as oxidative cyclization, which can lead to the formation of new C-O bonds and produce derivatives with different functional groups (Duddupudi et al., 2020). The specific functional groups in the target compound suggest potential reactivity that could be explored for chemical synthesis and modifications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangements
Research by Yokoyama et al. (1985) demonstrates the complexity of chemical reactions involving acrylamide derivatives, showcasing a double rearrangement process. This study highlights the synthetic capabilities and the intricate reactions acrylamide compounds can undergo, providing a foundation for further exploration of related compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization Processes
The controlled radical polymerization of acrylamide derivatives, as detailed by Mori, Sutoh, and Endo (2005), sheds light on the production of polymers with specific properties. Their work on homopolymers of monosubstituted acrylamide having an amino acid moiety opens avenues for the development of materials with unique physical and chemical characteristics, relevant to biomedical applications (Mori, Sutoh, & Endo, 2005).
Chiral Stationary Phases for Chromatography
Tian et al. (2010) contribute to the field of analytical chemistry by synthesizing macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives. This innovation has potential applications as chiral stationary phases in chromatography, a critical technique for the separation of enantiomers in pharmaceutical research (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).
Photopolymerization Initiatives
Delzenne, Laridon, and Peeters (1970) investigate the photopolymerization initiated by O-acyloximes, including the polymerization of acrylamide derivatives. This study is pivotal for understanding the kinetics and mechanisms of photopolymerization, which has implications for developing light-sensitive materials with applications ranging from coatings to biomedical devices (Delzenne, Laridon, & Peeters, 1970).
Novel Compound Synthesis and Structural Analysis
Kariuki et al. (2022) focus on the synthesis and structure determination of specific acrylamide derivatives, showcasing the potential for creating new molecules with unique structures and properties. Such research is fundamental to the development of new drugs and materials (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O4/c26-21-2-1-3-22(27)20(21)14-31-19-7-4-16(5-8-19)10-18(12-28)25(30)29-13-17-6-9-23-24(11-17)33-15-32-23/h1-11H,13-15H2,(H,29,30)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSXRUWJWXYFV-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)


![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4618860.png)

![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4618878.png)
![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)